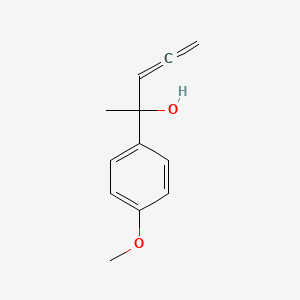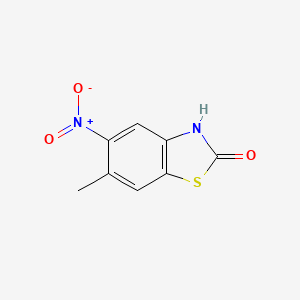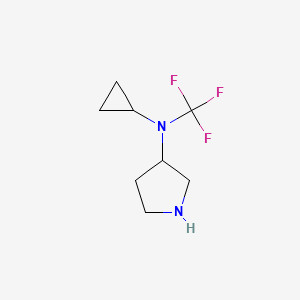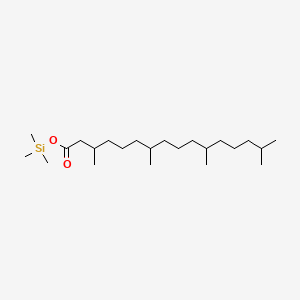
Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate is a chemical compound with the molecular formula C23H48O2Si. It is a derivative of hexadecanoic acid, where the hydrogen atoms are replaced by trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate can be synthesized through the reaction of 3,7,11,15-tetramethylhexadecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
Biology: The compound is employed in the study of lipid metabolism and as a standard in mass spectrometry.
Wirkmechanismus
The mechanism by which trimethylsilyl 3,7,11,15-tetramethylhexadecanoate exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group enhances the lipophilicity of the compound, facilitating its incorporation into lipid membranes and improving its stability. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability of active pharmaceutical ingredients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate: Known for its unique trimethylsilyl group.
Hexadecanoic acid: The parent compound without the trimethylsilyl group.
Trimethylsilyl hexadecanoate: A similar compound with fewer methyl groups on the hexadecanoic acid backbone.
Uniqueness
This compound stands out due to its enhanced lipophilicity and stability, making it more suitable for applications in drug delivery and lipid metabolism studies compared to its analogs .
Eigenschaften
CAS-Nummer |
55517-59-4 |
|---|---|
Molekularformel |
C23H48O2Si |
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
trimethylsilyl 3,7,11,15-tetramethylhexadecanoate |
InChI |
InChI=1S/C23H48O2Si/c1-19(2)12-9-13-20(3)14-10-15-21(4)16-11-17-22(5)18-23(24)25-26(6,7)8/h19-22H,9-18H2,1-8H3 |
InChI-Schlüssel |
OHPFDZRPHVRQNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


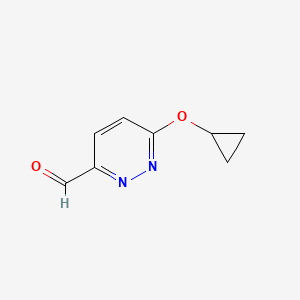
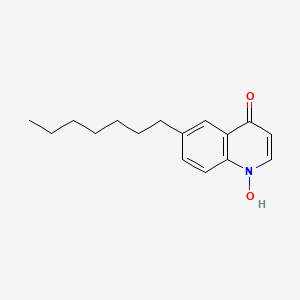
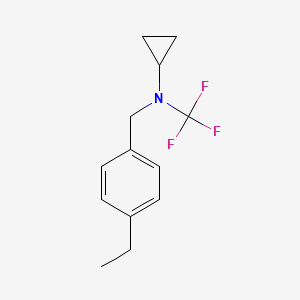
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)
![10-chloro-7-ethyl-11-methylbenzo[c]acridine](/img/structure/B13946337.png)

![3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946341.png)
![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
